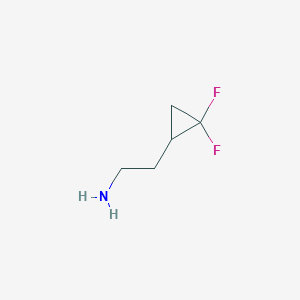

2-(2,2-Difluorocyclopropyl)ethan-1-amine

Description

BenchChem offers high-quality 2-(2,2-Difluorocyclopropyl)ethan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,2-Difluorocyclopropyl)ethan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2,2-difluorocyclopropyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2N/c6-5(7)3-4(5)1-2-8/h4H,1-3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFMDNCKAFKFJTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(F)F)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: 2-(2,2-Difluorocyclopropyl)ethan-1-amine

CAS: 123131-70-4 Formula: C₅H₉F₂N Molecular Weight: 121.13 g/mol [1]

Executive Summary

2-(2,2-Difluorocyclopropyl)ethan-1-amine represents a high-value fluorinated building block in modern medicinal chemistry. Characterized by the gem-difluorocyclopropane motif, this scaffold serves as a conformationally restricted bioisostere of the ethyl or propyl chains found in neurotransmitters (e.g., GABA, dopamine) and various pharmacophores.

The incorporation of the gem-difluoromethylene unit into the cyclopropane ring imparts unique electronic and steric properties:

-

Metabolic Stability: The C–F bonds block oxidative metabolism (e.g., P450-mediated hydroxylation) at the ring positions.

-

pKa Modulation: The electron-withdrawing fluorine atoms lower the basicity of the pendant primary amine, potentially improving membrane permeability and altering receptor binding kinetics.

-

Conformational Rigidity: The cyclopropane ring restricts the degrees of freedom of the ethylamine tail, reducing the entropic penalty of binding.

This guide details the physicochemical profile, synthetic methodologies, and strategic applications of CAS 123131-70-4 in drug discovery.

Chemical Profile & Properties[2][3][4][5][6][7][8][9][10]

Structural Analysis

The molecule consists of a primary ethylamine chain attached to a cyclopropane ring substituted with two fluorine atoms at the 2-position.

| Property | Value (Experimental/Predicted) | Context |

| Appearance | Colorless to pale yellow liquid | Typical for low MW fluoroamines |

| Boiling Point | ~130–135 °C (Predicted) | Higher than non-fluorinated analogs due to dipole |

| Density | ~1.1–1.2 g/cm³ | Increased density due to fluorine content |

| pKa (Conj. Acid) | ~8.5–9.2 (Predicted) | Lower than typical alkylamines (~10.5) due to inductive effect (-I) of F |

| LogP | ~0.7 (Predicted) | Moderate lipophilicity; F increases lipophilicity vs. H |

| H-Bond Donors | 2 | Primary amine (-NH₂) |

| H-Bond Acceptors | 3 | Nitrogen + 2 Fluorines |

Electronic Effects

The gem-difluoro group exerts a strong electron-withdrawing effect (

Synthetic Methodologies

Since CAS 123131-70-4 is a specialized intermediate, its synthesis typically relies on the difluorocyclopropanation of an alkene precursor, specifically a protected derivative of 3-buten-1-amine (homoallylamine).

Retrosynthetic Analysis

The most robust pathway involves the addition of a difluorocarbene species (:CF₂) to the double bond of N-protected 3-buten-1-amine, followed by deprotection.

Key Pathway:

-

Precursor: N-Boc-3-buten-1-amine (commercially available).

-

Transformation: [2+1] Cycloaddition with difluorocarbene.

-

Deprotection: Acidic cleavage of the Boc group.

Detailed Protocol (Self-Validating System)

Note: This protocol is based on standard methodologies for gem-difluorocyclopropanation of electron-rich/neutral alkenes.

Phase 1: Protection (If starting from amine salt)

If starting from 3-buten-1-amine HCl:

-

Suspend amine HCl in DCM/aq. NaHCO₃.

-

Add Boc₂O (1.1 equiv). Stir 4h at RT.

-

Extract, dry (MgSO₄), and concentrate to yield N-Boc-3-buten-1-amine.

Phase 2: Difluorocyclopropanation (The Critical Step)

Reagents: Sodium chlorodifluoroacetate (ClCF₂COONa) or TMSCF₂Br. Method A: Sodium Chlorodifluoroacetate (Thermal)

-

Setup: Dissolve N-Boc-3-buten-1-amine (1.0 equiv) in diglyme (0.5 M).

-

Reagent Addition: Add ClCF₂COONa (5–10 equiv) slowly.

-

Reaction: Heat to 160–180 °C. The salt decarboxylates to release :CF₂.

-

Workup: Cool, dilute with water, extract with Et₂O. Purify via silica chromatography.

Method B: TMSCF₃ / NaI (Mild Conditions)

-

Setup: Dissolve alkene in THF.

-

Reagents: Add TMSCF₃ (Ruppert-Prakash reagent, 2.0 equiv) and NaI (0.2 equiv).

-

Reaction: Heat to 65–80 °C for 4–12 h.

-

Validation: Monitor disappearance of alkene peak via ¹H NMR (loss of vinylic protons at 5.0–6.0 ppm).

Phase 3: Deprotection

-

Dissolve the cyclopropanated intermediate in 4M HCl/Dioxane.

-

Stir at RT for 2 hours.

-

Concentrate in vacuo to yield 2-(2,2-difluorocyclopropyl)ethan-1-amine hydrochloride .

Synthesis Workflow Diagram

Caption: Synthetic pathway via difluorocarbene addition to N-protected homoallylamine.

Medicinal Chemistry Applications

Bioisosterism & Pharmacophore Design

This molecule is a strategic replacement for:

-

n-Propyl / n-Butyl chains: Reduces entropy loss upon binding.

-

Cyclopropylamines: The fluorine atoms block metabolic oxidation at the cyclopropane ring, a common soft spot in drug candidates.

-

GABA Analogues: The structure mimics the

-aminobutyric acid (GABA) backbone but with a rigidified core, potentially selecting for specific GABA receptor subtypes.

Structure-Activity Relationship (SAR) Logic

The gem-difluorocyclopropyl moiety impacts the molecule's behavior in three distinct ways:

-

Lipophilicity (LogP): The CF₂ group is lipophilic. Unlike a polar ether or carbonyl, it increases membrane permeability without introducing a hydrogen bond donor/acceptor.

-

Conformation: The "cis" and "trans" isomers (relative to the alkyl chain and fluorines) place the amine vector in distinct spatial regions, allowing for precise probing of receptor pockets.

-

Basicity: By lowering the pKa of the amine, the fraction of uncharged species at physiological pH (7.4) increases, potentially enhancing Blood-Brain Barrier (BBB) penetration.

SAR Logic Diagram

Caption: Mechanistic impact of the difluorocyclopropyl scaffold on pharmacological properties.

Safety & Handling

Signal Word: DANGER (Based on general fluoroamine class properties)

-

Hazards: Causes severe skin burns and eye damage (H314). Hydrochloride salts are generally less volatile and safer to handle than the free base.

-

Storage: Hygroscopic. Store under inert gas (Nitrogen/Argon) at 2–8 °C.

-

Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides.

Emergency Protocol:

-

Eye Contact: Rinse immediately with water for 15 minutes. Consult an ophthalmologist.

-

Skin Contact: Wash with soap and water.[4] Remove contaminated clothing.

References

-

Grygorenko, O. O., et al. (2022). "Synthesis of gem-Difluorocyclopropanes." ResearchGate.[5] Available at: [Link]

- Wang, F., et al. (2011). "Difluoromethylation and gem-difluorocyclopropanation with TMSCF3." Journal of Organic Chemistry.

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Available at: [Link]

-

PubChem. (2025). "2-(2,2-Difluorocyclopropyl)ethan-1-amine Compound Summary." National Library of Medicine. Available at: [Link]

Sources

- 1. 123131-70-4|2-(2,2-Difluorocyclopropyl)ethan-1-amine|BLD Pharm [bldpharm.com]

- 2. Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. gustavus.edu [gustavus.edu]

- 5. researchgate.net [researchgate.net]

Structure and properties of 2-(2,2-Difluorocyclopropyl)ethanamine

An In-depth Technical Guide to 2-(2,2-Difluorocyclopropyl)ethanamine: A Key Building Block in Modern Drug Discovery

Executive Summary

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. Among the vast array of fluorinated motifs, the gem-difluorocyclopropyl group has emerged as a particularly valuable bioisostere, prized for its unique conformational and electronic characteristics. This guide provides a comprehensive technical overview of 2-(2,2-Difluorocyclopropyl)ethanamine, a versatile building block featuring this key group. We will explore its molecular structure, physicochemical properties, established synthetic routes, and critical role in the development of advanced therapeutics, including potent kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique advantages of this important synthetic intermediate.

The Ascendancy of the gem-Difluorocyclopropyl Moiety in Medicinal Chemistry

The introduction of fluorine into bioactive molecules can profoundly alter their properties, including metabolic stability, binding affinity, lipophilicity, and pKa.[1] The gem-difluorocyclopropane ring is a conformationally restricted, metabolically robust isostere for various functional groups, including amides and other polar functionalities. Its rigid structure can lock a molecule into a desired bioactive conformation, while the two electron-withdrawing fluorine atoms can significantly influence the electronics of adjacent groups. These attributes make building blocks like 2-(2,2-Difluorocyclopropyl)ethanamine highly sought after for lead optimization campaigns in drug discovery.

Molecular Structure and Physicochemical Properties

2-(2,2-Difluorocyclopropyl)ethanamine possesses a primary amine connected via an ethyl linker to a gem-difluorocyclopropane ring. The primary amine serves as a crucial synthetic handle for conjugation to larger molecular scaffolds, while the fluorinated ring imparts its unique properties to the target molecule.

Structural and Chemical Identifiers

The fundamental identifiers for this compound are cataloged in public chemical databases.[2] The most common commercially available form is the hydrochloride salt, which improves handling and stability.[3][4]

| Property | Value | Source |

| Chemical Name | 2-(2,2-Difluorocyclopropyl)ethanamine | IUPAC |

| Molecular Formula | C₅H₉F₂N | PubChem[2] |

| Monoisotopic Mass | 121.070305 Da | PubChem[2] |

| CAS Number (HCl Salt) | 2031258-87-2 | BLDpharm[4] |

| Canonical SMILES | C1C(C1(F)F)CCN | PubChem[2] |

| InChIKey | JFMDNCKAFKFJTR-UHFFFAOYSA-N | PubChem[2] |

| Predicted XlogP | 0.7 | PubChem[2] |

Synthesis and Manufacturing Principles

The synthesis of gem-difluorocyclopropanes predominantly relies on the [2+1] cycloaddition of an alkene with a difluorocarbene (:CF₂) source.[5] This remains the most efficient and widely adopted strategy.

The Difluorocarbene Addition Pathway

Several reagents can be used to generate difluorocarbene, each with its own advantages regarding yield, safety, and substrate scope:

-

Sodium Chlorodifluoroacetate (ClCF₂COONa): A common, thermally decomposed source of :CF₂.[1]

-

Trimethyl(trifluoromethyl)tin (Me₃SnCF₃): An effective reagent, though concerns about tin toxicity exist.[1]

-

Ruppert-Prakash Reagent (TMSCF₃): A versatile and widely used source for nucleophilic trifluoromethylation that can also be used to generate difluorocarbene.[5]

The general workflow is depicted below. The choice of the protecting group (PG) on the nitrogen is critical to ensure compatibility with the cyclopropanation conditions. Boc (tert-Butoxycarbonyl) is a common choice.

Application in Drug Development: A Case Study of JAK/TYK2 Inhibition

The true value of 2-(2,2-Difluorocyclopropyl)ethanamine is realized when it is incorporated as a structural motif into pharmacologically active agents. Its primary amine allows for straightforward amide bond formation, making it an ideal building block for coupling with carboxylic acid-bearing molecular cores.

A prominent example is the discovery of PF-06700841 , a potent dual inhibitor of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1) developed for the treatment of autoimmune diseases.[6] In this molecule, an (S)-2,2-difluorocyclopropyl moiety is attached to the core structure. The development of this clinical candidate highlights the rationale behind using this specific building block:

-

Metabolic Stability: The C-F bond is exceptionally strong, and the difluoromethylene group is resistant to oxidative metabolism, which can improve the pharmacokinetic profile of a drug.

-

Conformational Constraint: The rigid cyclopropane ring helps to lock the side chain in a specific orientation, which can enhance binding affinity to the target protein by reducing the entropic penalty of binding.

-

Modulation of Basicity: The electron-withdrawing nature of the fluorine atoms can subtly modulate the pKa of nearby basic centers, which can be crucial for optimizing cell permeability and off-target activity.

The diagram below illustrates how the amine functionality acts as a point of attachment to a larger, complex molecular scaffold in drug discovery programs.

Analytical and Spectroscopic Characterization

Full characterization of 2-(2,2-Difluorocyclopropyl)ethanamine is essential for quality control in a research or manufacturing setting. While a comprehensive public database of its spectra is limited, key analytical features can be predicted.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) should confirm the exact mass of the protonated molecule [M+H]⁺ at approximately 122.0776 m/z.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would be complex due to proton-fluorine coupling. The protons on the cyclopropane ring and the adjacent methylene group would appear as complex multiplets.

-

¹⁹F NMR: A characteristic signal for the two equivalent fluorine atoms would be observed, split by the adjacent protons on the cyclopropane ring.

-

¹³C NMR: The carbon bearing the two fluorine atoms (CF₂) would exhibit a large one-bond carbon-fluorine coupling (¹JCF), appearing as a triplet.

-

Safety, Handling, and Storage

As with any reactive amine, proper safety protocols must be followed. The hydrochloride salt of 2-(2,2-Difluorocyclopropyl)ethanamine is classified with several hazard statements.[3]

| GHS Pictogram(s) | Hazard Statement(s) | Prevention and Response Measures |

| H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | Prevention: Wear protective gloves, eye protection, and face protection. Avoid breathing dust/fumes. Use only in a well-ventilated area.[7] Response: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. IF ON SKIN: Wash with plenty of water. IF IN EYES: Rinse cautiously with water for several minutes.[7] |

Handling: Use in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.

Conclusion

2-(2,2-Difluorocyclopropyl)ethanamine represents more than just a chemical intermediate; it is an enabling tool for modern drug discovery. Its unique combination of a reactive primary amine handle and the structurally significant gem-difluorocyclopropyl group provides medicinal chemists with a powerful building block for creating next-generation therapeutics with improved pharmacokinetic and pharmacodynamic properties. As demonstrated by its incorporation into clinical candidates for autoimmune diseases, the strategic use of this and related fluorinated motifs will undoubtedly continue to be a fruitful area of research and development.

References

-

PubChem. 2-(2,2-difluorocyclopropyl)ethan-1-amine hydrochloride. National Center for Biotechnology Information. Available from: [Link]

-

Molekula. Chemical Label: 2-(2,2-difluorocyclopropyl)ethan-1-amine hydrochloride. Available from: [Link]

-

PubChem. 2,2-Difluoroethanamine. National Center for Biotechnology Information. Available from: [Link]

-

Fensome A, et al. Dual Inhibition of TYK2 and JAK1 for the Treatment of Autoimmune Diseases. J Med Chem. 2018;61(19):8597-8612. Available from: [Link]

-

PubChem. 2-[(1S)-2,2-difluorocyclopentyl]ethanamine. National Center for Biotechnology Information. Available from: [Link]

-

Grygorenko, O. O. Synthesis of gem-Difluorocyclopropanes. ResearchGate. (2022). Available from: [Link]

- Google Patents. Method for producing 2,2-difluoroethylamine based on prop-2-en-1-amine. EP2638001B1.

-

Zukowska, K., & Mąkosza, M. The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein J Org Chem. 2016;12:1276-1311. Available from: [Link]

Sources

- 1. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PubChemLite - 2-(2,2-difluorocyclopropyl)ethan-1-amine hydrochloride (C5H9F2N) [pubchemlite.lcsb.uni.lu]

- 3. chemical-label.com [chemical-label.com]

- 4. 2031258-87-2|2-(2,2-Difluorocyclopropyl)ethan-1-amine hydrochloride|BLD Pharm [bldpharm.com]

- 5. researchgate.net [researchgate.net]

- 6. Dual Inhibition of TYK2 and JAK1 for the Treatment of Autoimmune Diseases: Discovery of (( S)-2,2-Difluorocyclopropyl)((1 R,5 S)-3-(2-((1-methyl-1 H-pyrazol-4-yl)amino)pyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octan-8-yl)methanone (PF-06700841) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

An In-depth Technical Guide to Gem-difluorocyclopropane Ethylamine Building Blocks for Drug Discovery

Introduction: The Strategic Value of Fluorine in Medicinal Chemistry

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties.[1][2] Among the various fluorinated motifs, the gem-difluorocyclopropane group has emerged as a particularly valuable building block.[3] This moiety imparts a unique combination of conformational rigidity, metabolic stability, and altered electronic properties that can profoundly influence a compound's biological activity and developability.[4][5] Specifically, gem-difluorocyclopropane ethylamine scaffolds are of high interest as they provide a versatile platform for introducing this desirable motif into a wide range of molecular architectures, particularly those targeting receptors and enzymes that interact with amine functionalities.

This guide provides a comprehensive overview of the synthesis, properties, and applications of gem-difluorocyclopropane ethylamine building blocks, tailored for researchers, scientists, and drug development professionals. We will delve into the synthetic nuances, explore the profound impact of this moiety on molecular characteristics, and showcase its successful application in drug discovery programs.

Part 1: Synthesis of Gem-difluorocyclopropane Ethylamine Building Blocks

The construction of the gem-difluorocyclopropane ring system is the critical first step in accessing these valuable building blocks. The most prevalent and historically significant method involves the [2+1] cycloaddition of difluorocarbene to an appropriate alkene precursor.[6]

Generation of Difluorocarbene: A Comparative Overview

The choice of difluorocarbene source is dictated by factors such as substrate compatibility, reaction scale, and safety considerations. Several reagents and methods have been developed, each with its own advantages and limitations.

| Reagent/Method | Precursor | Conditions | Advantages | Disadvantages |

| Thermal Decomposition | Sodium chlorodifluoroacetate (ClCF₂COONa) | High temperatures (180-190 °C) in high-boiling solvents (e.g., diglyme) | Readily available, cost-effective | Harsh conditions, limited functional group tolerance |

| Ruppert-Prakash Reagent | Trimethyl(trifluoromethyl)silane (TMSCF₃) | Catalytic initiator (e.g., NaI) | Mild conditions, broad substrate scope, good for functionalized alkenes | Reagent cost, potential for side reactions |

| Dolbier's Reagent | Trimethylsilyl fluorosulfonyldifluoroacetate (TFDA) | Moderate temperatures | Highly efficient for both electron-rich and -poor alkenes | Reagent preparation required |

| Phase-Transfer Catalysis | Dibromodifluoromethane (CBr₂F₂) or Chlorodifluoromethane (CHClF₂) | Biphasic system with a phase-transfer catalyst | Milder conditions than thermal decomposition | Lower yields with electron-deficient alkenes |

| Organometallic Sources | Phenyl(trifluoromethyl)mercury (Seyferth's reagent) | Thermal decomposition | Good yields for a wide range of alkenes | Toxicity of mercury reagents |

Synthetic Workflow: From Alkene to Ethylamine

A general and efficient pathway to gem-difluorocyclopropane ethylamine building blocks commences with the difluorocyclopropanation of a suitable N-protected allylamine derivative. The choice of protecting group is crucial to ensure compatibility with the cyclopropanation conditions and to allow for facile deprotection at a later stage.

Below is a representative experimental workflow for the synthesis of a Boc-protected gem-difluorocyclopropane ethylamine, a versatile intermediate for further elaboration.

Caption: A generalized synthetic workflow for the preparation of 2-(2,2-difluorocyclopropyl)ethanamine.

Experimental Protocol: Difluorocyclopropanation using Ruppert-Prakash Reagent [7]

-

Reaction Setup: To a solution of N-Boc-allylamine (1.0 eq.) in anhydrous THF (0.2 M) under an inert atmosphere (e.g., argon), add sodium iodide (0.1 eq.).

-

Reagent Addition: Slowly add trimethyl(trifluoromethyl)silane (TMSCF₃, 1.5 eq.) to the reaction mixture at room temperature.

-

Reaction Execution: Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

-

Workup: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

-

Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-Boc-(2,2-difluorocyclopropyl)methanamine.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The Ruppert-Prakash reagent and the intermediate difluorocarbene are sensitive to moisture.

-

Inert Atmosphere: Prevents potential side reactions with atmospheric oxygen and moisture.

-

Catalytic NaI: Facilitates the generation of the active difluorocarbene species from TMSCF₃.

-

Slow Addition: In some cases, a slow addition protocol for the Ruppert-Prakash reagent can improve yields, especially for less reactive or electron-deficient alkenes.[7]

Part 2: Physicochemical Properties and Their Implications in Drug Design

The incorporation of a gem-difluorocyclopropane ethylamine moiety can have a profound impact on several key physicochemical properties relevant to drug discovery.

Conformational Rigidity

The cyclopropane ring is inherently rigid, and this conformational constraint is a key feature that medicinal chemists exploit.[8][9] By locking a portion of the molecule in a specific orientation, the entropic penalty of binding to a biological target can be reduced, potentially leading to increased potency and selectivity.[9] The gem-difluoro substitution further influences the conformational preferences of the cyclopropane ring and adjacent substituents.

Caption: Impact of gem-difluorocyclopropane on conformational freedom and binding affinity.

Metabolic Stability

A major advantage of fluorination in drug design is the enhancement of metabolic stability.[5] C-H bonds are often sites of oxidative metabolism by cytochrome P450 enzymes. The replacement of a C-H bond with a much stronger C-F bond can block this metabolic pathway, thereby increasing the drug's half-life and bioavailability.[5] The gem-difluoro group is particularly effective at sterically and electronically shielding adjacent positions from enzymatic attack.

Lipophilicity and Acidity/Basicity

The effect of the gem-difluoro moiety on lipophilicity (LogP) and the pKa of the ethylamine group is a nuanced interplay of electronic effects.[4]

-

Lipophilicity (LogP): While fluorine is highly electronegative, the introduction of a CF₂ group does not always lead to a straightforward increase in lipophilicity. The overall effect depends on the molecular context, including the size of the ring and the nature of other functional groups present.[4]

-

Acidity/Basicity (pKa): The strong electron-withdrawing inductive effect of the two fluorine atoms can significantly lower the pKa of the neighboring ethylamine group.[4] This modulation of basicity can be crucial for optimizing a drug's solubility, membrane permeability, and interaction with its biological target.

Comparative Physicochemical Properties

| Moiety | Typical LogP Contribution | pKa of Ethylamine | Metabolic Stability |

| Ethylamine | Low | ~10.5 | Susceptible to oxidation |

| Cyclopropyl Ethylamine | Moderate | ~10.2 | Moderately stable |

| Gem-difluorocyclopropyl Ethylamine | Moderate to High | ~9.0 - 9.5 | Significantly enhanced |

Part 3: Applications in Drug Discovery

The unique properties of gem-difluorocyclopropane ethylamine building blocks have led to their incorporation into a variety of drug candidates across different therapeutic areas.

Bioisosterism

The gem-difluoromethylene group (CF₂) can act as a bioisostere for other chemical groups, such as a carbonyl group (C=O) or a gem-dimethyl group (C(CH₃)₂).[2][10] This bioisosteric replacement can maintain or improve biological activity while favorably modulating physicochemical and pharmacokinetic properties.

Caption: Bioisosteric relationships of the gem-difluoromethylene group.

Case Studies

Numerous examples in the literature highlight the successful application of gem-difluorocyclopropanes in modern drug discovery. For instance, these motifs have been incorporated into selective agonists for metabotropic glutamate receptors, discoidin domain receptor 1 inhibitors, and extracellular signal-regulated kinase 2 inhibitors.[11] The inclusion of the gem-difluorocyclopropane moiety in these compounds often leads to improved potency, selectivity, and pharmacokinetic profiles.

Conclusion

Gem-difluorocyclopropane ethylamine building blocks represent a powerful and versatile tool in the medicinal chemist's arsenal. Their unique combination of conformational rigidity, enhanced metabolic stability, and ability to modulate physicochemical properties makes them highly attractive for the design of novel therapeutics. A thorough understanding of their synthesis and the nuanced effects they impart on molecular properties is essential for their effective application in drug discovery programs. As synthetic methodologies continue to evolve and our understanding of fluorine's role in drug design deepens, the importance of these valuable building blocks is set to grow.

References

-

Yamani, K., Pierre, H., Archambeau, A., Meyer, C., & Cossy, J. (2020). Asymmetric Transfer Hydrogenation of gem-Difluorocyclopropenyl Esters: Access to Enantioenriched gem-Difluorocyclopropanes. Angewandte Chemie International Edition, 59(42), 18505-18509. [Link]

-

Grygorenko, O. O. (2022). Synthesis of gem-Difluorocyclopropanes. In Fluorine in Life Sciences: Pharmaceuticals, Agrochemicals and Materials (pp. 1-61). [Link]

-

Li, J., et al. (2024). Recent developments in the ring-opening transformations of gem-difluorocyclopropanes. Organic & Biomolecular Chemistry. [Link]

-

Various Authors. (2025). Further examples of difluorcyclopropanes in modern drug discovery. ResearchGate. [Link]

-

Grygorenko, O. O., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19), e202200331. [Link]

-

Cogswell, T. J., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science. [Link]

-

Zhang, Z., et al. (2025). Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis. Nature Communications. [Link]

-

Fawcett, A., et al. (2022). Skeletal Ring Contractions via I(I)/I(III) Catalysis: Stereoselective Synthesis of cis-α,α-Difluorocyclopropanes. Journal of the American Chemical Society, 144(46), 21356-21362. [Link]

-

Cogswell, T. J., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science. [Link]

-

Sappa, E., et al. (2021). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry, 17, 25-63. [Link]

-

Cogswell, T. J., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. DiVA. [Link]

-

Wang, R., et al. (2001). Methylene−gem-Difluorocyclopropane Analogues of Nucleosides: Synthesis, Cyclopropene−Methylenecyclopropane Rearrangement, and Biological Activity. Journal of Medicinal Chemistry, 44(23), 3847-3856. [Link]

-

Gill, D. M., et al. (2014). An Improved Method for Difluorocyclopropanation of Alkenes. Synlett, 25(12), 1756-1758. [Link]

-

Wang, R., et al. (2001). Methylene-gem-difluorocyclopropane analogues of nucleosides: synthesis, cyclopropene-methylenecyclopropane rearrangement, and biological activity. Journal of Medicinal Chemistry, 44(23), 3847-3856. [Link]

-

Douglas, J. J., et al. (2023). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. The Journal of Organic Chemistry, 88(17), 12384-12392. [Link]

-

Melnykov, K., et al. (2024). gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery. ChemRxiv. [Link]

-

Sappa, E., et al. (2021). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry, 17, 25-63. [Link]

-

Munemori, D., et al. (2014). Synthesis of gem-difluoromethylene building blocks through regioselective allylation of gem-difluorocyclopropanes. Organic Letters, 16(10), 2638-2641. [Link]

-

Rullière, P., et al. (2016). Difluorocarbene Addition to Alkenes and Alkynes in Continuous Flow. Organic Letters, 18(8), 1988-1991. [Link]

-

Melnykov, K., et al. (2024). gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery. ChemRxiv. [Link]

-

Horvath, A., & Rábai, J. (2022). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 65(16), 10984-10992. [Link]

-

Wang, Y., et al. (2024). General access to furan-substituted gem-difluoroalkenes enabled by PFTB-promoted cross-coupling of ene-yne-ketones and difluorocarbene. Nature Communications, 15(1), 1-12. [Link]

-

Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 61(14), 5832-5880. [Link]

-

Various Authors. (2025). Examples of bioactive gem‐difluorocyclopropanes. ResearchGate. [Link]

- Various Authors. (2013). Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.

- Various Authors. (2013). Preparation method for (1R, 2S)-2-fluoro-cyclopropanamine tosylate.

-

Peng, W., & Shreeve, J. M. (2005). Reactions of Enamines with Selectfluor: A Straightforward Route to Difluorinated Carbonyl Compounds. The Journal of Organic Chemistry, 70(14), 5760-5763. [Link]

-

Itoh, T., et al. (2002). Unusual reaction behavior of gem-difluorocyclopropane derivatives: stereoselective synthesis of β-monofluoroallylic alcohols, ethers, esters, and amide. Organic Letters, 4(16), 2633-2636. [Link]

Sources

- 1. Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. General access to furan-substituted gem-difluoroalkenes enabled by PFTB-promoted cross-coupling of ene-yne-ketones and difluorocarbene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. enamine.net [enamine.net]

- 8. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC [pmc.ncbi.nlm.nih.gov]

- 9. diva-portal.org [diva-portal.org]

- 10. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: 2-(2,2-Difluorocyclopropyl)ethan-1-amine

Topic: 2-(2,2-Difluorocyclopropyl)ethan-1-amine Content Type: Technical Monograph / Synthetic Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]

A Strategic Bioisostere for Conformational Control and Metabolic Stability[1]

Executive Summary

This guide provides a comprehensive technical profile of 2-(2,2-difluorocyclopropyl)ethan-1-amine , a specialized fluorinated building block.[1] In modern medicinal chemistry, this motif serves as a high-value bioisostere for aliphatic chains (e.g., n-propyl, isobutyl) and gem-dimethyl groups. Its utility lies in the fluorine effect —simultaneously modulating pKa, increasing lipophilicity, and blocking metabolic oxidation—while the cyclopropane ring imposes a rigid conformational lock that can enhance target binding affinity.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

| Parameter | Data |

| Common Name | 2-(2,2-Difluorocyclopropyl)ethan-1-amine |

| IUPAC Name | 2-(2,2-difluorocyclopropyl)ethanamine |

| CAS Number | 123131-70-4 (Free Base) / 2031258-87-2 (HCl Salt) |

| Molecular Formula | C₅H₉F₂N |

| Molecular Weight | 121.13 g/mol |

| SMILES | C1C(C1(F)F)CCN |

| InChI | InChI=1S/C5H9F2N/c6-5(7)3-4(5)1-2-8/h4H,1-3,8H2 |

| InChIKey | JFMDNCKAFKFJTR-UHFFFAOYSA-N |

| Predicted LogP | ~0.7 |

| H-Bond Donors/Acceptors | 1 / 3 |

Structural Significance in Medicinal Chemistry[2][4][14][15][16]

The 2,2-difluorocyclopropyl moiety is not merely a spacer; it is a functional pharmacophore.[1]

The "Fluorine Effect" on Basicity

The introduction of fluorine atoms beta or gamma to an amine center typically lowers the pKa of the basic nitrogen via the inductive electron-withdrawing effect (

-

Aliphatic Amine pKa: ~10.5[1]

-

Target Compound pKa: Expected ~8.5–9.5 Implication: This reduction in basicity can improve oral bioavailability by increasing the fraction of the uncharged species at physiological pH (7.4), facilitating membrane permeability while retaining sufficient basicity for salt bridge interactions in the binding pocket.

Conformational Restriction

Unlike a flexible n-butyl chain, the cyclopropane ring restricts the rotation of the carbon skeleton.

-

Vector Alignment: The angle of the ethylamine tail relative to the ring is fixed, potentially reducing the entropic penalty upon binding to a protein target.

-

Metabolic Blocking: The C-H bonds of the cyclopropane ring are deactivated by the gem-difluoro substitution, rendering the ring highly resistant to Cytochrome P450-mediated oxidation.

Bioisosteric Mapping

The compound serves as a bioisostere for:

-

Isobutyl groups: Similar steric bulk but with altered electronic properties.[1]

-

Cyclopentyl groups: A contracted, fluorinated mimic.[1]

Synthetic Protocol

Objective: Synthesis of 2-(2,2-difluorocyclopropyl)ethan-1-amine HCl. Strategy: Difluorocyclopropanation of an N-protected homoallylamine using a difluorocarbene source.[1]

Reaction Pathway Visualization

Caption: Synthesis via Ruppert-Prakash reagent mediated difluorocyclopropanation.

Detailed Methodology

Step 1: Protection (if starting from 3-buten-1-amine) Note: Commercially available N-Boc-3-buten-1-amine (CAS 15396-55-1) is recommended to avoid side reactions with the free amine.[1]

Step 2: Difluorocyclopropanation

This protocol utilizes TMSCF₃ (Ruppert-Prakash reagent) and Sodium Iodide (NaI) as a mild, non-ozone-depleting source of difluorocarbene (

-

Reagents:

-

Procedure:

-

Charge a flame-dried round-bottom flask with N-Boc-3-buten-1-amine and NaI in anhydrous THF under Argon atmosphere.

-

Heat the solution to reflux (approx. 65–70°C).

-

Add TMSCF₃ dropwise over 30–60 minutes. Critical: Slow addition controls the concentration of active

species, favoring cyclopropanation over carbene dimerization (tetrafluoroethylene formation). -

Monitor reaction by TLC or LC-MS (Look for mass shift +50 Da).

-

Upon completion, quench with saturated aqueous NH₄Cl.

-

Extract with Ethyl Acetate, dry over MgSO₄, and concentrate.

-

Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

-

Step 3: Deprotection

-

Reagents: 4M HCl in Dioxane.

-

Procedure:

-

Dissolve the N-Boc intermediate in minimal dry dichloromethane (DCM) or dioxane.

-

Add 4M HCl in dioxane (5–10 equiv) at 0°C.

-

Stir at room temperature for 2 hours.

-

Concentrate in vacuo to yield the 2-(2,2-difluorocyclopropyl)ethan-1-amine hydrochloride as a white to off-white solid.[1]

-

Handling, Stability, and Safety

Stability Profile

-

Thermal Stability: The gem-difluorocyclopropane ring is thermally robust up to >150°C, unlike non-fluorinated cyclopropanes which may undergo ring-opening at high temperatures.[1]

-

Chemical Stability: Resistant to acidic and basic hydrolysis.[1] The fluorine atoms protect the ring from electrophilic attack.

Safety Precautions

-

Difluorocarbene Hazards: While TMSCF₃ is safer than chlorodifluoromethane (Freon 22), the generation of carbenes requires inert atmosphere handling.

-

Amine Toxicity: Treat the free base as a corrosive and irritant. Use standard PPE (gloves, goggles, fume hood).

-

Storage: Store the HCl salt in a desiccator at 4°C. It is hygroscopic.

Application Case Study: Bioisosteric Replacement Logic

When optimizing a lead compound containing an isobutyl amine side chain, replacing it with 2-(2,2-difluorocyclopropyl)ethanamine can resolve metabolic liabilities.[1]

Caption: Logic flow for bioisosteric replacement using the target compound.

References

-

PubChem. 2-(2,2-difluorocyclopropyl)ethan-1-amine hydrochloride (Compound Summary). National Library of Medicine. [Link]

-

Wang, F., et al. (2011). Difluorocarbene reagents for the synthesis of gem-difluorocyclopropanes.[2] Journal of Fluorine Chemistry. (General reference for TMSCF3 method). [Link]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[3] Journal of Medicinal Chemistry. [Link]

-

Grygorenko, O. O., et al. (2022). Synthesis of gem-Difluorocyclopropanes.[2] ResearchGate.[2] [Link]

Sources

Fluorinated Motifs in Medicinal Chemistry: A Technical Analysis of the C5H9F2N Amine Class

Executive Summary

In the optimization of small-molecule therapeutics, the molecular formula C5H9F2N represents a critical class of fluorinated heterocycles: difluoropiperidines . These motifs serve as high-value bioisosteres for non-fluorinated piperidines and carbonyl groups.

By incorporating a gem-difluoro (

Part 1: Physicochemical Characterization[1][2]

Molecular Identity and Mass Spectrometry

For high-resolution mass spectrometry (HRMS) validation, distinction between the nominal mass and the monoisotopic mass is critical to avoid false-negative identification during library synthesis.

| Property | Value | Technical Note |

| Molecular Formula | C | Degree of Unsaturation = 1 (Cyclic) |

| Average Molecular Weight | 121.13 g/mol | Used for stoichiometry calculations.[1] |

| Monoisotopic Mass | 121.0703 Da | Critical: Use this value for [M+H] |

| Isotopic Pattern | M (100%), M+1 (5.8%) |

Structural Isomerism and Basicity Modulation

The position of the fluorine atoms relative to the nitrogen center dictates the electronic environment. Fluorine is highly electronegative (

-

4,4-Difluoropiperidine: The fluorines are distal (

-position). The inductive effect is attenuated, resulting in a moderate -

3,3-Difluoropiperidine: The fluorines are proximal (

-position). The inductive effect is potent, significantly reducing basicity.

Strategic Application: lowering amine

Part 2: Synthetic Methodologies

Core Synthetic Strategy: Deoxofluorination

The industry-standard route to C5H9F2N involves the nucleophilic fluorination of N-protected piperidones using Deoxo-Fluor® or DAST (Diethylaminosulfur trifluoride), followed by deprotection.

Protocol: Synthesis of 4,4-Difluoropiperidine Hydrochloride

Reagents: N-Boc-4-piperidone, Deoxo-Fluor (50% in toluene), DCM, HCl (4M in dioxane).

-

Fluorination (The "Gem-Difluoro" Installation):

-

Charge a dry reaction vessel with N-Boc-4-piperidone (1.0 eq) and anhydrous DCM under

atmosphere. Cool to 0°C.[2] -

Critical Step: Add Deoxo-Fluor (1.5 eq) dropwise. (Caution: Exothermic).

-

Allow to warm to room temperature and stir for 16h.

-

Quench: Pour carefully into saturated

(gas evolution). Extract with DCM, dry over -

Result: N-Boc-4,4-difluoropiperidine.

-

-

Deprotection (Boc Removal):

-

Dissolve the intermediate in minimal dioxane.

-

Add 4M HCl in dioxane (5 eq). Stir at RT for 4h.

-

Precipitate forms.[3] Filter and wash with

. -

Yield: 4,4-Difluoropiperidine HCl salt (White solid).

-

Visualizing the Synthetic Logic

The following diagram illustrates the decision matrix for synthesizing 3,3- vs 4,4- isomers.

Figure 1: Synthetic decision tree for accessing C5H9F2N isomers. Route A (4,4-DFP) utilizes nucleophilic fluorination of ketones, while Route B (3,3-DFP) often requires electrophilic fluorination due to the instability of 3-piperidones.

Part 3: Analytical Validation (NMR)

Validating the structure of C5H9F2N requires analyzing the distinctive splitting patterns caused by

F NMR Interpretation

-

4,4-Difluoropiperidine:

-

Signal: Typically a broad singlet or quintet (if H-decoupled) around -95 to -100 ppm .

-

Coupling: Strong geminal coupling (

) is not observed if fluorines are equivalent, but vicinal coupling (

-

H NMR Interpretation

-

-Protons (adj. to Nitrogen):

-

In 4,4-DFP: Triplet (approx 3.0 ppm).

-

In 3,3-DFP: The

-protons at C2 appear as a triplet of triplets (due to H-F coupling) shifted downfield due to proximity to fluorine.

-

Part 4: Applications in Drug Discovery[1][6][7]

The "Fluorine Effect" on Physicochemical Properties

The incorporation of the C5H9F2N scaffold is a deliberate tactic to optimize Lead compounds.

| Property | Non-fluorinated (Piperidine) | Fluorinated (C5H9F2N) | Drug Design Benefit |

| Basicity ( | ~11.0 | ~8.5 (4,4-DFP) | Improved membrane permeability; reduced P-gp efflux. |

| LogD (pH 7.4) | -0.6 | ~0.5 - 1.3 | Increased lipophilicity improves blood-brain barrier (BBB) penetration. |

| Metabolic Stability | Low (C-H oxidation) | High | The C-F bond (116 kcal/mol) is resistant to CYP450 oxidation. |

Mechanistic Pathway: Blocking Metabolism

The following diagram details how the gem-difluoro group prevents oxidative clearance.

Figure 2: Mechanism of metabolic stabilization. The C5H9F2N scaffold prevents hydroxylation at the 3 or 4 positions, extending the drug's half-life.

References

-

PubChem. (2025).[4][5] 4,4-Difluoropiperidine Hydrochloride Compound Summary. National Library of Medicine.[6] Available at: [Link]

- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. (Context: General review of fluorine effects on pKa).

- Van der Veken, P., et al. (2008). Synthesis of 3,3-difluoropiperidines. Journal of Organic Chemistry. (Context: Synthetic routes for the 3,3-isomer).

- Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. (Context: Metabolic stability of gem-difluoro groups).

Sources

- 1. gem-Difluorinated Amines for Drug Design - Enamine [enamine.net]

- 2. CID 5362914 | C5H9 | CID 5362914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 4,4-Difluoropiperidine | C5H9F2N | CID 2758352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4,4-Difluoropiperidine hydrochloride | C5H10ClF2N | CID 2758351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CID 85880366 | C5H9+ | CID 85880366 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Researcher's Guide to Sourcing and Utilizing 2-(2,2-Difluorocyclopropyl)ethan-1-amine: A Key Building Block for Modern Medicinal Chemistry

February 14, 2026

Abstract

The 2-(2,2-difluorocyclopropyl)ethan-1-amine scaffold has emerged as a privileged structural motif in contemporary drug discovery. Its unique combination of a strained, conformationally restricted ring system and the electron-withdrawing nature of the gem-dinal fluorine substituents offers medicinal chemists a powerful tool to modulate the physicochemical and pharmacological properties of lead compounds. This guide provides an in-depth analysis of the supplier landscape for this critical building block, outlines a rigorous in-house quality control protocol for its validation, and discusses its strategic application in pharmaceutical research and development. It is intended for researchers, chemists, and procurement specialists in the pharmaceutical and biotechnology sectors who require reliable sourcing and a deep technical understanding of this valuable reagent.

The Strategic Value of the 2,2-Difluorocyclopropyl Moiety in Drug Design

The deliberate incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, and the 2,2-difluorocyclopropyl group is a particularly advantageous bioisostere.[1] A bioisostere is a functional group that can replace another without significantly altering the molecule's biological activity, often while improving its drug-like properties.[1]

The gem-difluorocyclopropyl moiety confers several benefits:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the cyclopropyl ring resistant to oxidative metabolism, a common pathway for drug degradation. This can lead to an improved pharmacokinetic profile and a longer in-vivo half-life.[2]

-

Lipophilicity and Solubility: The two fluorine atoms significantly increase the lipophilicity of the cyclopropyl ring. This modulation of the octanol-water partition coefficient (logP) is a critical parameter for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[2][3]

-

Conformational Rigidity: The strained three-membered ring locks the adjacent ethylamine sidechain into a more defined spatial orientation. This conformational constraint can reduce the entropic penalty of binding to a biological target, potentially leading to enhanced potency and selectivity.[3]

-

Bioisosteric Replacement: The difluorocyclopropyl group can serve as a bioisostere for other common chemical groups, such as carbonyls or gem-dimethyl groups.[2][4] This substitution allows chemists to fine-tune electronic and steric properties while maintaining key binding interactions.[5][6]

The amine functional group on the ethyl sidechain provides a versatile synthetic handle for incorporating this valuable scaffold into a wide range of molecular architectures through amide bond formation, reductive amination, and other common synthetic transformations.

Supplier Landscape and Due Diligence

Sourcing high-quality chemical building blocks is paramount for the success and reproducibility of any research program. The market for 2-(2,2-Difluorocyclopropyl)ethan-1-amine includes a variety of vendors, from large-scale manufacturers to specialized catalog suppliers. The compound is commonly identified by CAS Number 123131-70-4 .[7] Its hydrochloride salt is also available under CAS Number 2031258-87-2 .[8]

Representative Supplier Comparison

The following table provides a snapshot of representative suppliers. Researchers should always verify current availability, purity, and pricing directly with the vendors.

| Supplier | Product Form | Stated Purity | Key Considerations |

| BLD Pharm | Free base & HCl salt | Not specified | Offers both the free amine and the hydrochloride salt, providing flexibility for different reaction conditions.[7][8] |

| ChemBridge | Custom Synthesis | Typically ≥95% | Specializes in building blocks for drug discovery; provides NMR and/or LC-MS data upon request.[9] |

| AChemBlock | HCl salt | 97% | Provides a specific purity specification for their hydrochloride salt product.[10] |

| Sigma-Aldrich (Merck) | Varies | Varies | A major global supplier with robust quality assurance systems and documentation, such as Certificates of Analysis. |

| eMolecules / Fisher Scientific | HCl salt | Not specified | Acts as a marketplace/distributor for various underlying manufacturers, offering a wide selection.[11] |

Supplier Selection Workflow

Choosing the right supplier involves more than just comparing prices. The following workflow provides a logical framework for making an informed decision.

Caption: A decision workflow for selecting a reliable chemical supplier.

In-House Quality Control and Verification Protocol

Even when a Certificate of Analysis (CoA) is provided, independent verification of the identity and purity of a critical building block is a non-negotiable step in ensuring experimental integrity. Many reputable suppliers offer comprehensive QC data, often including NMR and LC-MS.[9][12]

Mandatory Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for unambiguous structure confirmation.[13]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique confirms the molecular weight and assesses the purity by separating the main component from any impurities.[14]

Step-by-Step QC Workflow

Caption: A standard workflow for the in-house quality control of incoming reagents.

Detailed Protocol: NMR Analysis

-

Objective: To confirm the chemical structure of 2-(2,2-Difluorocyclopropyl)ethan-1-amine.

-

Instrumentation: 400 MHz (or higher) NMR spectrometer.[12]

-

Procedure:

-

Dissolve ~5-10 mg of the amine in a suitable deuterated solvent (e.g., CDCl₃ or D₂O for the HCl salt).

-

Acquire a standard ¹H NMR spectrum.

-

Expected Signals: Look for complex multiplets corresponding to the cyclopropyl protons and the ethyl chain protons. The integration of these signals should match the expected proton count (9H for the free base).

-

-

Acquire a ¹⁹F NMR spectrum.

-

Expected Signals: This is a critical experiment. A single environment for the two fluorine atoms should result in a characteristic multiplet, showing coupling to the adjacent cyclopropyl protons. The presence of unexpected fluorine signals is a red flag for impurities.

-

-

(Optional) Acquire a ¹³C NMR spectrum to confirm the number and type of carbon environments.

-

Synthetic Considerations and Applications

The synthesis of gem-difluorocyclopropanes typically involves the [2+1] cycloaddition of an alkene with a difluorocarbene source.[15][16] Reagents like (bromodifluoromethyl)trimethylsilane (TMSCF₂Br) are commonly used for this transformation.[17] Understanding the synthetic route is valuable for predicting potential impurities. For instance, incomplete reaction or side reactions could lead to the presence of the starting alkene or other fluorinated byproducts.

This building block has been instrumental in the development of novel therapeutics. For example, related difluorocyclopropyl motifs are found in potent and selective kinase inhibitors, where the group helps to achieve desired potency and pharmacokinetic properties.[3][5][6] In one notable case, the incorporation of a fluorocyclopropyl amide was explored to tune the activity and selectivity of Bruton's tyrosine kinase (Btk) inhibitors for autoimmune diseases.[3]

Conclusion

2-(2,2-Difluorocyclopropyl)ethan-1-amine is a high-value building block that provides a distinct advantage in the design of next-generation therapeutics. Its ability to enhance metabolic stability and modulate physicochemical properties makes it an attractive tool for medicinal chemists. However, realizing its full potential is critically dependent on rigorous supplier vetting and stringent in-house quality control. By following the guidelines outlined in this document, research organizations can ensure the integrity of their chemical matter, leading to more reliable, reproducible, and ultimately successful drug discovery campaigns.

References

-

Fensome, A. et al. (2018). Dual Inhibition of TYK2 and JAK1 for the Treatment of Autoimmune Diseases: Discovery of ((S)-2,2-Difluorocyclopropyl)((1R,5S)-3-(2-((1-methyl-1H-pyrazol-4-yl)amino)pyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octan-8-yl)methanone (PF-06700841). Journal of Medicinal Chemistry, 61(19), 8597-8612. Available from: [Link]

-

PubChemLite. 2-(2,2-difluorocyclopropyl)ethan-1-amine hydrochloride. Available from: [Link]

-

Wiebe, L. I. et al. (1992). Synthesis and biological activity of 5-(2,2-difluorocyclopropyl)-2'-deoxyuridine deoxyuridine diastereomers. Nucleosides & Nucleotides, 11(2-4), 815-26. Available from: [Link]

-

Specific Polymers. (2024). HPLC, a modular technique that complements NMR. Available from: [Link]

-

U.S. Department of Energy, Office of Scientific and Technical Information. (2019). Dual Inhibition of TYK2 and JAK1 for the Treatment of Autoimmune Diseases: Discovery of ((S)-2,2-Difluorocyclopropyl)((1R,5S)-3-(2-((1-methyl-1H-pyrazol-4-yl)amino)pyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octan-8-yl)methanone (PF-06700841). Available from: [Link]

-

PubChemLite. 2-(2,2-difluoro-1-methylcyclopropyl)ethan-1-amine hydrochloride. Available from: [Link]

-

Grygorenko, O. et al. (2022). Synthesis of gem-Difluorocyclopropanes. ResearchGate. Available from: [Link]

-

Oxford Instruments. Quality Control of raw materials in the chemical industry - Oxford Instruments' benchtop NMR. Available from: [Link]

-

American Elements. 2,2-difluoro-2-(2-methylphenyl)ethan-1-amine hydrochloride. Available from: [Link]

-

Silvestri, T. et al. (2023). A general organophotoredox strategy to difluoroalkyl bicycloalkane (CF2-BCA) hybrid bioisosteres. ChemRxiv. Available from: [Link]

-

Crawford, J. J. et al. (2017). Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity. ACS Medicinal Chemistry Letters, 8(11), 1182-1187. Available from: [Link]

- Google Patents. EP2638001B1 - Method for producing 2,2-difluoroethylamine based on prop-2-en-1-amine.

-

Hu, J. et al. (2022). Synthesis of Aryl Perfluorocyclopropyl Ethers via [2 + 1] Cyclopropanation Using TMSCF2Br Reagent. Organic Letters, 24(17), 3235–3240. Available from: [Link]

-

Giera, H. et al. (2021). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry, 17, 245-272. Available from: [Link]

-

Changzhou Kangmei Chemical Industry Co.,Limited. Difluoroethylamine (2,2-Difluoroethylamine, Difluoroethan amine) CAS:430-67-1. Available from: [Link]

-

Chambers, R. D. et al. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry, 20, 246-255. Available from: [Link]

-

Taylor & Francis. Bioisostere – Knowledge and References. Available from: [Link]

-

Al-Zereini, W. et al. (2022). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry, 13(7), 868-874. Available from: [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dual Inhibition of TYK2 and JAK1 for the Treatment of Autoimmune Diseases: Discovery of (( S)-2,2-Difluorocyclopropyl)((1 R,5 S)-3-(2-((1-methyl-1 H-pyrazol-4-yl)amino)pyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octan-8-yl)methanone (PF-06700841) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dual Inhibition of TYK2 and JAK1 for the Treatment of Autoimmune Diseases: Discovery of ((S)-2,2-Difluorocyclopropyl)((1R,5S)-3-(2-((1-methyl-1H-pyrazol-4-yl)amino)pyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octan-8-yl)methanone (PF-06700841) (Journal Article) | OSTI.GOV [osti.gov]

- 7. 123131-70-4|2-(2,2-Difluorocyclopropyl)ethan-1-amine|BLD Pharm [bldpharm.com]

- 8. 2031258-87-2|2-(2,2-Difluorocyclopropyl)ethan-1-amine hydrochloride|BLD Pharm [bldpharm.com]

- 9. chembridge.com [chembridge.com]

- 10. 2,2-Difluorocyclopropan-1-amine hydrochloride 97% | CAS: 105614-25-3 | AChemBlock [achemblock.com]

- 11. eMolecules 2-2 4-DIFLUOROPHENYL - 250MG | Fisher Scientific [fishersci.com]

- 12. lifechemicals.com [lifechemicals.com]

- 13. nmr.oxinst.com [nmr.oxinst.com]

- 14. HPLC, a modular technique that complements NMR [specificpolymers.com]

- 15. researchgate.net [researchgate.net]

- 16. d-nb.info [d-nb.info]

- 17. sioc.cas.cn [sioc.cas.cn]

Next-Generation Fluorinated Aliphatic Amine Scaffolds

Topic: Novel Fluorinated Aliphatic Amine Scaffolds: Design, Synthesis, and Physicochemical Tuning Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]

Design, Synthesis, and Physicochemical Tuning[1]

Executive Summary: The Aliphatic Shift

The strategic incorporation of fluorine into drug candidates has evolved from simple aromatic substitution to complex aliphatic motifs. While aromatic fluorination primarily addresses metabolic stability and potency, fluorinated aliphatic amine scaffolds offer a precise lever to modulate basicity (

This guide analyzes the utility of novel fluorinated amine scaffolds—specifically

Physicochemical Tuning: The Fluorine Effect

The introduction of fluorine near a basic amine center creates a predictable electronic withdrawal, lowering the

2.1 Basicity Modulation (

)

The "fluorine effect" is additive and distance-dependent. The following table summarizes the impact of fluorination on the

| Scaffold Class | Structure | Approx. | Impact on Properties | |

| Ethylamine | 10.7 | 0.0 | High basicity; potential hERG liability.[2] | |

| 9.0 | -1.7 | Moderate reduction; improved permeability.[2][4] | ||

| 7.3 | -3.4 | Physiological | ||

| 5.7 | -5.0 | Low basicity; amide bioisostere character.[2] | ||

| < 5.5 | > -5.2 | Significant electron withdrawal; high metabolic stability.[2] |

Technical Insight: While lowering

generally improves permeability, excessive fluorination can increase lipophilicity () to the point of solubility issues. The goal is to optimize (distribution coefficient at pH 7.4) rather than just .

2.2 Conformational Control: The Gauche Effect

In

-

Hyperconjugation:

orbital overlap.[2] -

Electrostatics: In the protonated ammonium species, the attraction between

and

This effect can be exploited to "lock" flexible chains into bioactive conformations, reducing the entropic penalty of binding.

Figure 1: Stereoelectronic control in

Structural Classes & Synthesis Strategies

Class A:

-Trifluoromethyl Amines

Acting as amide bioisosteres, these scaffolds resist metabolic hydrolysis.[1][2]

-

Synthesis Challenge: Nucleophilic addition of

to imines is reversible and unstable. -

Modern Solution: Use of Ruppert-Prakash reagent (

) with chiral sulfinimines or catalytic enantioselective addition to ketimines.[2]

Class B: Fluorinated Cyclic Amines (Piperidines/Pyrrolidines)

Ring-opening fluorination and direct C-H functionalization are common, but de novo synthesis allows for precise stereochemical control.[2]

-

Emerging Scaffold:

-Difluoropiperidines.[1][2] -

Synthesis Strategy: Photoredox radical cyclization.[2]

Detailed Protocol: Photoredox Synthesis of Fluorinated Cyclic Amines

This protocol describes the synthesis of a 3,3-difluoropyrrolidine scaffold via a photoredox-catalyzed radical cyclization/iodine atom transfer (IAT) cascade. This method is superior to traditional DAST fluorination as it operates under mild conditions and tolerates diverse functional groups.[2]

Target Molecule:

4.1 Reagents & Equipment[1][2][7]

-

Substrate:

-Boc-N-(2-bromo-2,2-difluoroethyl)allylamine.[2] -

Catalyst:

(0.5 - 1.0 mol%).[2] -

Solvent: Acetonitrile (MeCN), degassed.[2]

-

Additives: Sodium ascorbate (optional, depending on specific cycle), or simple reductive quenching cycle.[1][2]

4.2 Step-by-Step Methodology

-

Pre-reaction Preparation:

-

Synthesize the precursor by alkylating

-Boc-allylamine with ethyl bromodifluoroacetate followed by reduction/functionalization to the bromodifluoroethyl amine. -

Self-Validation Check: Verify purity of the precursor by

NMR (should show characteristic

-

-

Reaction Setup:

-

In a Pyrex tube, dissolve the substrate (0.5 mmol) in degassed MeCN (5.0 mL, 0.1 M).

-

Add

(1.0 mol%).[2] -

Seal the tube with a septum and sparge with Argon for 15 minutes to remove oxygen (critical for radical lifetime).

-

-

Irradiation:

-

Place the tube 2-3 cm from the Blue LED source. Use a fan to maintain temperature at ~25°C.

-

Monitoring: Monitor by TLC or

NMR. The starting material

-

-

Workup & Purification:

4.3 Mechanistic Workflow

The reaction proceeds via a radical atom-transfer cyclization (ATRC) mechanism.

Figure 2: Photoredox catalytic cycle for the construction of fluorinated pyrrolidines via radical atom transfer.

Case Study: PDE9 Inhibitors

Challenge: A series of Phosphodiesterase 9 (PDE9) inhibitors suffered from high P-glycoprotein (P-gp) mediated efflux, limiting CNS exposure.[2] The core scaffold contained a basic amine.[2]

Fluorine Solution:

-

Modification: Introduction of a fluorine atom at the

-position relative to the amine. -

Result:

-

The

of the amine dropped from ~9.5 to ~8.0. -

Lipophilicity:

remained manageable despite the fluorine addition because the lower -

Outcome: The Efflux Ratio (ER) decreased significantly, improving brain penetration without compromising potency against the PDE9 target.

-

Key Takeaway: Fluorine is not just a metabolic blocker; it is a tool for fine-tuning the acid-base balance of a molecule to navigate the blood-brain barrier.

References

-

Purser, S., et al. "Fluorine in medicinal chemistry."[1][2] Chem. Soc. Rev., 2008, 37, 320-330.[1][2] Link

-

Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design."[2] J. Med.[2] Chem., 2018, 61, 5822–5880.[1][2] Link

-

O'Hagan, D. "Understanding organofluorine chemistry. An introduction to the C–F bond." Chem. Soc. Rev., 2008, 37, 308-319.[1][2] Link

-

Morgenthaler, M., et al. "Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities."[1][2] ChemMedChem, 2007, 2, 1100-1115.[1][2] Link

-

Pitzer, L., et al. "Photoredox Catalysis for the Synthesis of Fluorinated Scaffolds."[1][2] J. Am. Chem. Soc., 2017, 139, 13652.[1][2] Link

-

Chowdhury, A., et al. "Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors."[1][2] Bioorg.[2] Med. Chem. Lett., 2016, 26, 356-361.[1][2] Link

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Ethanamine, 2,2,2-trifluoro- | C2H4F3N | CID 9773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of α-Fluoro-α-Amino Acid Derivatives via Photoredox-Catalyzed Carbofluorination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rapid, General Access to Chiral β-Fluoroamines and β, β-Difluoroamines via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gauche effect - Wikipedia [en.wikipedia.org]

- 6. bookcafe.yuntsg.com [bookcafe.yuntsg.com]

- 7. Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids - Green Chemistry (RSC Publishing) DOI:10.1039/C7GC02913F [pubs.rsc.org]

Troubleshooting & Optimization

Technical Support Center: Purification of Volatile Fluorinated Amines

Welcome to the technical support center for the purification of volatile fluorinated amines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-purity volatile fluorinated amines for their experimental needs. The unique physicochemical properties of these compounds, stemming from the presence of the highly electronegative fluorine atom, often necessitate specialized purification strategies. This document provides in-depth troubleshooting guides and frequently asked questions to navigate these complexities effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying volatile fluorinated amines?

The purification of volatile fluorinated amines presents a unique set of challenges due to the combined effects of volatility and fluorination. The high volatility can lead to significant product loss during solvent removal and transfer steps. The presence of fluorine atoms alters the polarity, basicity, and intermolecular interactions of the amine, often leading to azeotrope formation with solvents or impurities.[1][2] Additionally, some fluorinated amines can be thermally labile or sensitive to acidic/basic conditions, further narrowing the choice of purification methods.[3]

Q2: Which purification techniques are most suitable for volatile fluorinated amines?

The choice of purification method is highly dependent on the specific properties of the amine and the nature of the impurities. The most common techniques include:

-

Fractional Distillation: Ideal for separating compounds with different boiling points.[4][5] For volatile amines, vacuum distillation is often employed to reduce the boiling point and prevent thermal degradation.

-

Extractive Distillation: Useful when simple distillation is ineffective due to close boiling points or the formation of azeotropes.[6][7][8] A solvent is added to alter the relative volatilities of the components.[6]

-

Flash Column Chromatography: A versatile technique that separates compounds based on their differential adsorption to a stationary phase.[9][10] For fluorinated amines, specialized stationary phases and mobile phase modifiers are often necessary.[11]

-

Acid-Base Extraction: This classical technique can be effective for separating basic amines from neutral or acidic impurities. The amine is protonated with an acid to form a water-soluble salt, which is then extracted into the aqueous phase.[12]

Q3: How does fluorination affect the basicity of an amine and its purification?

The strong electron-withdrawing effect of fluorine atoms significantly reduces the basicity of the amine. This has important implications for purification. For instance, during acid-base extraction, a stronger acid may be required to fully protonate the fluorinated amine. In chromatography, the reduced basicity can mitigate strong interactions with acidic silica gel, but the altered polarity still requires careful solvent system selection.[9]

Q4: What safety precautions are essential when working with volatile fluorinated amines?

Safety is paramount when handling these compounds. Due to their volatility, there is a significant inhalation risk.[13] Many fluorinating reagents and some fluorinated compounds can be corrosive or toxic.[14][15] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13][16] Ensure that safety showers and eyewash stations are readily accessible.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of volatile fluorinated amines.

Problem 1: Incomplete Removal of Impurities

Symptom: Analytical data (GC-MS, NMR) shows the presence of starting materials, byproducts, or solvent residues after purification.

Potential Causes & Solutions:

-

Inadequate Separation by Distillation:

-

Cause: Close boiling points of the desired product and impurities, or azeotrope formation.[1]

-

Solution:

-

Increase Column Efficiency: Use a longer, more efficient distillation column (e.g., Vigreux or packed column).

-

Optimize Reflux Ratio: Increase the reflux ratio to improve separation.

-

Consider Extractive Distillation: Introduce a suitable solvent that alters the relative volatilities of the components, thereby breaking the azeotrope.[6][8]

-

-

-

Poor Resolution in Chromatography:

-

Cause: Inappropriate choice of stationary or mobile phase. Basic amines can interact strongly with acidic silica gel, leading to peak tailing and poor separation.[9]

-

Solution:

-

Modify the Mobile Phase: Add a small amount of a competing amine, such as triethylamine or ammonia, to the eluent to block the acidic silanol groups on the silica surface.[9][10]

-

Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or an amine-functionalized silica gel.[9][10] Reversed-phase chromatography on C18 or a fluorous solid phase can also be effective.[11][17]

-

Adjust pH: For reversed-phase chromatography, adjusting the mobile phase pH to two units above the amine's pKa will keep it in its free-base form, increasing its hydrophobicity and retention.[9]

-

-

-

Ineffective Acid-Base Extraction:

-

Cause: The reduced basicity of the fluorinated amine may prevent complete protonation and transfer into the aqueous phase.

-

Solution:

-

Use a Stronger Acid: Employ a stronger acid (e.g., 1M HCl) for the extraction.

-

Multiple Extractions: Perform multiple extractions with the acidic solution to ensure complete transfer of the amine salt.

-

Back Extraction: After basifying the aqueous layer to recover the free amine, perform multiple extractions with an organic solvent to ensure complete recovery.

-

-

Problem 2: Significant Product Loss

Symptom: Low isolated yield of the purified volatile fluorinated amine.

Potential Causes & Solutions:

-

Evaporation During Solvent Removal:

-

Cause: The high volatility of the product leads to its loss along with the solvent during rotary evaporation or nitrogen stream evaporation.

-

Solution:

-

Minimize Vacuum: Use a minimal vacuum during rotary evaporation.

-

Control Temperature: Keep the water bath temperature low.

-

Use a Cold Trap: Ensure the condenser and any cold traps are at a very low temperature (e.g., using a dry ice/acetone slurry) to capture volatile product.

-

Alternative to Evaporation: If the product is extremely volatile, consider precipitating it as a salt (e.g., hydrochloride or trifluoroacetate) and collecting it by filtration.

-

-

-

Irreversible Adsorption on Chromatography Column:

-

Degradation During Purification:

-

Cause: Some fluorinated amines are unstable and can decompose upon exposure to heat, strong acids, or strong bases.[3]

-

Solution:

-

Use Mild Conditions: Employ purification methods that use mild conditions (e.g., low-temperature vacuum distillation, chromatography with neutral pH).

-

Work Quickly: Minimize the time the compound is exposed to potentially harsh conditions.

-

-

Problem 3: Co-distillation or Co-elution with Solvents

Symptom: The purified product is contaminated with the purification solvent (e.g., distillation solvent or chromatography eluent).

Potential Causes & Solutions:

-

Azeotrope Formation with Solvent:

-

Cause: The volatile fluorinated amine forms a constant boiling mixture with the solvent.[1]

-

Solution:

-

Change the Solvent: After the initial purification, dissolve the product in a different, higher-boiling solvent and re-evaporate the lower-boiling contaminant.

-

Use a Different Purification Method: If azeotrope formation is a persistent issue with distillation, switch to a chromatographic method.

-

-

-

Similar Polarity to Eluent Components in Chromatography:

-

Cause: The product has a similar polarity to one of the solvents in the mobile phase, making them difficult to separate by evaporation.

-

Solution:

-

Choose Volatile Solvents: Use a mobile phase composed of highly volatile solvents (e.g., hexane, ethyl acetate, dichloromethane) that are easily removed.

-

Lyophilization: If the product is soluble in water or another suitable solvent, lyophilization (freeze-drying) can be an effective way to remove the solvent without significant product loss.

-

-

Experimental Protocols

Protocol 1: Fractional Vacuum Distillation

-

Apparatus Setup: Assemble a fractional distillation apparatus with a short Vigreux column, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.

-

Inert Atmosphere: Purge the system with an inert gas (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture and oxygen.

-

Heating: Gently heat the distillation flask using a heating mantle with a stirrer.

-

Equilibration: Allow the vapor to slowly rise through the column and establish a temperature gradient.

-

Collection: Collect the fraction that distills at a constant temperature corresponding to the boiling point of the desired amine at the applied pressure.

-

Termination: Stop the distillation before the flask runs dry to avoid the concentration of potentially unstable residues.